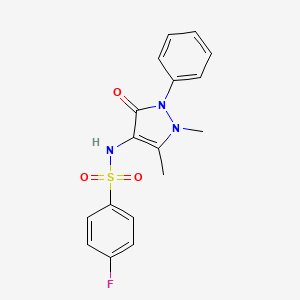
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluorobenzenesulfonamide
Descripción general
Descripción
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluorobenzenesulfonamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is provided to early discovery researchers .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50°C and stirred for 3 hours, giving an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations .Chemical Reactions Analysis
The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 443.531 . More detailed physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación
Docking and DFT Studies
This compound has been used in docking and Density Functional Theory (DFT) studies . The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The compound was characterized by single crystal XRD analysis . The results revealed quite similarities between the experimental and theoretical calculations .
Interaction Energy Calculations
Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .
Docking with Ampicillin-CTX-M-15
The prepared compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .
Antitumor Activities
Most of the compounds exhibited good antitumor activities . Some compounds exhibited a broad spectrum of antitumor activities .
Antioxidant Activities
The compounds also showed moderate antioxidant activities . Some compounds exhibited a broad spectrum of antioxidant activities .
Synthesis of Transition Metal Complexes
The compound has been used in the synthesis and characterization of transition metal complexes . The metals studied were copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), palladium(II), iron(III), ruthenium(III), uranyl(VI), and titanium(IV) .
Mecanismo De Acción
Target of Action
It has been docked with ampicillin-ctx-m-15 , suggesting that it may have potential antimicrobial activity.
Mode of Action
The compound interacts with its target through a binding interaction. The docking results showed a good binding interaction between the ligand and the targeted amino acids, with a binding score of -5.26 kcal/mol . This suggests that the compound may inhibit the function of its target, potentially leading to its antimicrobial effects.
Safety and Hazards
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXCJUASIDWJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-nitro-1-(phenylthio)-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B3438708.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3438716.png)
![1-(9H-fluoren-2-yl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3438725.png)
![2-[(2-{[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-2-oxoethyl)thio]benzoic acid](/img/structure/B3438727.png)
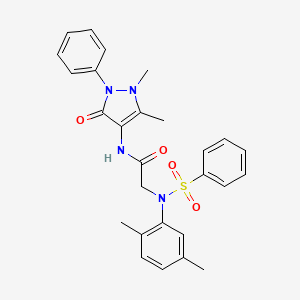
![3-[2-(tert-butylsulfonyl)phenyl]-5-phenyl-4-isoxazolecarboxamide](/img/structure/B3438754.png)
![2-[(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3438765.png)
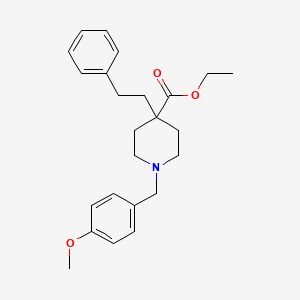
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3438781.png)
![2,4-dibromo-6-[({2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B3438798.png)
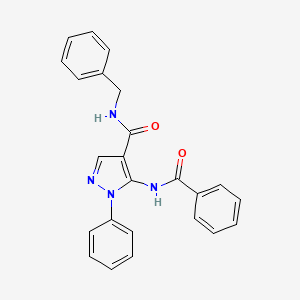
![N-[1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B3438808.png)
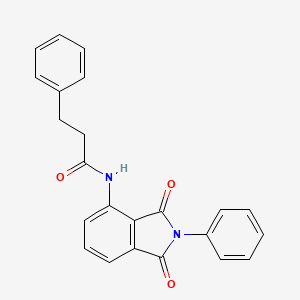
![3,4-dichloro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B3438824.png)